REACTION_CXSMILES
|
C([O:3][C:4](=O)[NH:5][CH:6]=[C:7]([C:18]#[N:19])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)C.S(=O)(=O)(O)O>C1(OC2C=CC=CC=2)C=CC=CC=1.C(OCC)C>[CH3:17][O:16][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][C:11]=1[O:14][CH3:15])[C:4](=[O:3])[NH:5][CH:6]=[C:7]2[C:18]#[N:19]
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Name
|
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC=C(C1=CC(=C(C=C1)OC)OC)C#N)=O
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
A brown solid was precipitated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CNC(C2=CC1OC)=O)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |